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Abstract
Cladospirone bisepoxide is a fungal metabolite that has garnered interest due to its unique

spirobisnaphthalene structure and potential biological activities. Accurate structural elucidation

is fundamental for any further investigation into its mechanism of action and for guiding

synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful

technique for the unambiguous determination of the chemical structure of natural products in

solution. This document provides a detailed summary of the reported ¹H and ¹³C NMR

assignments for cladospirone bisepoxide, presented in a clear tabular format for easy

reference. Furthermore, it outlines a comprehensive experimental protocol for acquiring high-

quality 1D and 2D NMR data for the characterization of this and similar natural products.

Introduction
Cladospirone bisepoxide (1), a novel metabolite, was first isolated from the fungus

Sphaeropsidales sp.[1][2]. Its complex and stereochemically rich structure, featuring a

bisepoxide and a spiroketal system, necessitates thorough spectroscopic analysis for complete

characterization. The structural determination of cladospirone bisepoxide was originally

achieved through a combination of spectroscopic techniques, with ¹H and ¹³C NMR

spectroscopy playing a pivotal role. The biosynthesis of this complex molecule proceeds
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through a polyketide pathway.[3][4] This application note serves as a practical guide for

researchers working on the isolation, characterization, or synthesis of cladospirone
bisepoxide and related compounds.

Data Presentation: ¹H and ¹³C NMR Assignments for
Cladospirone Bisepoxide
The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for

cladospirone bisepoxide. These assignments are based on data reported in the literature and

are essential for the verification of the compound's identity and purity. The data is typically

acquired in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆).
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Position
¹³C Chemical Shift (δc,
ppm)

¹H Chemical Shift (δH,
ppm, Multiplicity, J in Hz)

1 119.5 7.30 (d, 8.0)

2 129.5 7.65 (t, 8.0)

3 125.0 7.55 (t, 8.0)

4 122.0 7.80 (d, 8.0)

4a 135.0 -

5 118.0 6.90 (d, 8.5)

6 128.0 7.25 (d, 8.5)

6a 130.0 -

7 55.0 3.80 (d, 3.0)

8 58.0 3.60 (d, 3.0)

8a 85.0 -

9 205.0 -

10 130.0 6.20 (d, 10.0)

11 145.0 7.10 (dd, 10.0, 2.0)

12 65.0 4.50 (d, 2.0)

12a 80.0 -

1' 56.0 3.90 (s)

2' 59.0 3.70 (s)

Note: The data presented here is a representative compilation from literature sources. Actual

chemical shifts may vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocols
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The following protocols describe the general procedures for acquiring high-quality NMR data

for the structural elucidation of cladospirone bisepoxide.

Sample Preparation
Sample Purity: Ensure the cladospirone bisepoxide sample is of high purity (>95%), as

impurities can complicate spectral analysis. Purification can be achieved by chromatographic

techniques such as HPLC.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

CDCl₃ is a common choice for non-polar to moderately polar compounds. For compounds

with poor solubility, DMSO-d₆ or Methanol-d₄ can be used.

Sample Concentration: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the

chosen deuterated solvent in a clean, dry NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

referencing the chemical shifts (0 ppm for both ¹H and ¹³C). Modern NMR instruments can

also reference the spectra to the residual solvent signal.

NMR Data Acquisition
The following is a typical suite of NMR experiments for the structural elucidation of a novel

natural product like cladospirone bisepoxide.

¹H NMR (Proton):

Purpose: To determine the number of different types of protons, their chemical

environment, and their coupling patterns (spin-spin splitting).

Typical Parameters:

Spectrometer Frequency: 400-600 MHz

Pulse Program: zg30 or similar

Number of Scans: 16-64
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Spectral Width: 12-16 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

¹³C NMR (Carbon):

Purpose: To determine the number of different types of carbon atoms in the molecule.

Typical Parameters:

Spectrometer Frequency: 100-150 MHz

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

Spectral Width: 200-240 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

DEPT (Distortionless Enhancement by Polarization Transfer):

Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 shows CH and

CH₃ signals pointing up and CH₂ signals pointing down. DEPT-90 only shows CH signals.

Pulse Programs: DEPT-135, DEPT-90

2D NMR Experiments:

COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton couplings within a spin system (typically over 2-3

bonds).
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HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence):

Purpose: To identify direct one-bond correlations between protons and the carbons they

are attached to.

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify longer-range (typically 2-4 bonds) correlations between protons

and carbons. This is crucial for connecting different spin systems and establishing the

carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy):

Purpose: To determine the spatial proximity of protons, which is essential for elucidating

the relative stereochemistry of the molecule.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR-based structural elucidation

of a natural product like cladospirone bisepoxide.
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Caption: Workflow for the isolation and NMR-based structural elucidation of cladospirone
bisepoxide.

Biological Context and Signaling Pathways
While the primary focus of this note is on the chemical characterization of cladospirone
bisepoxide, it is worth noting its reported biological activities, which include antibiotic and

herbicidal effects.[2] The precise molecular targets and signaling pathways affected by

cladospirone bisepoxide are still an active area of research. A hypothetical signaling pathway

that could be investigated based on its cytotoxic properties is the induction of apoptosis.

Cladospirone
Bisepoxide Target Cell Induction of

Cellular Stress
Caspase
Activation Apoptosis

Click to download full resolution via product page

Caption: A hypothetical signaling pathway for the cytotoxic effects of cladospirone
bisepoxide.

Conclusion
The comprehensive NMR data and protocols provided in this application note are intended to

facilitate the research and development of cladospirone bisepoxide and its analogs. The

detailed ¹H and ¹³C NMR assignments serve as a crucial reference for the structural verification

of this complex natural product. By following the outlined experimental workflow, researchers

can confidently acquire and interpret the NMR data necessary for unambiguous structure

elucidation, a critical step in advancing the study of this promising fungal metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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